molecular formula C24H26N4O4S B14713239 Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate CAS No. 20322-78-5

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate

Cat. No.: B14713239
CAS No.: 20322-78-5
M. Wt: 466.6 g/mol
InChI Key: LZPGRRGNVWVMHV-UHFFFAOYSA-M
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Description

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate is a complex organic compound with the molecular formula C24H28N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves multiple steps, including the formation of the quinoxaline ring and subsequent modifications to introduce the diethyl and methyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino[2,3-b]phenazinium derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate include other quinoxaline derivatives and phenazinium compounds. These compounds share similar structural features but may differ in their functional groups and overall properties .

Uniqueness

Its diethyl and methyl groups, along with the quinoxaline and phenazinium rings, contribute to its distinct properties and versatility in various scientific fields .

Properties

CAS No.

20322-78-5

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

5,14-diethyl-7-methylquinoxalino[2,3-b]phenazin-7-ium;methyl sulfate

InChI

InChI=1S/C23H23N4.CH4O4S/c1-4-26-19-12-8-9-13-20(19)27(5-2)23-15-21-17(14-22(23)26)24-16-10-6-7-11-18(16)25(21)3;1-5-6(2,3)4/h6-15H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LZPGRRGNVWVMHV-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2N(C3=CC4=[N+](C5=CC=CC=C5N=C4C=C31)C)CC.COS(=O)(=O)[O-]

Origin of Product

United States

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